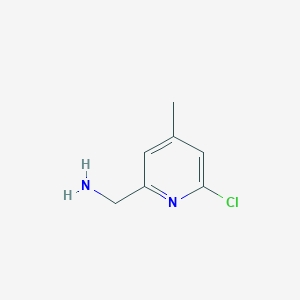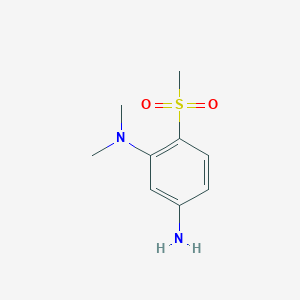
3-(N,N-Dimethylamino)-4-methanesulfonylaniline
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of “3-(N,N-Dimethylamino)-4-methanesulfonylaniline” would depend on its exact structure and the conditions under which it’s used. Compounds with similar structures, such as N,N-dimethylenamino ketones, have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(N,N-Dimethylamino)-4-methanesulfonylaniline” would depend on its exact structure. For instance, a compound with a similar structure, DMAPAA™-MHQ, is a cationic amide monomer with high hydrolysis resistance .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Recognition
- Synthesis Techniques : 3-(N,N-Dimethylamino)-4-methanesulfonylaniline and its derivatives are pivotal in the synthesis of various chemical compounds. For instance, bis-(4-N,N-dimethylaminophenyl) methane can be synthesized using N,N-dimethylaniline, showcasing the role of 3-(N,N-Dimethylamino)-4-methanesulfonylaniline in creating complex chemical structures (Liang, 2004).
- Molecular Recognition : Certain derivatives of 3-(N,N-Dimethylamino)-4-methanesulfonylaniline have shown efficacy in molecular recognition processes, specifically for dicarboxylic acids, suggesting potential applications in analytical chemistry (Yan-xing, 2004).
Biochemical and Medicinal Research
- Carbonic Anhydrase Inhibition : Derivatives of 3-(N,N-Dimethylamino)-4-methanesulfonylaniline have been studied as inhibitors of mammalian carbonic anhydrase isozymes, which are significant for developing treatments for various diseases. The compounds exhibit potent inhibition of certain isozymes, underscoring their potential medicinal value (Temperini et al., 2008).
Chemical and Spectroscopic Analysis
- Sulfonamide Derivatives Synthesis : The compound plays a role in the synthesis of sulfonamide derivatives, which are essential in various chemical processes, including pharmaceutical manufacturing. Such derivatives are synthesized through different methods, highlighting the versatility of 3-(N,N-Dimethylamino)-4-methanesulfonylaniline in chemical synthesis (Khazalpour & Nematollahi, 2015).
- Spectroscopic Properties : The electronic structure and spectral features of compounds related to 3-(N,N-Dimethylamino)-4-methanesulfonylaniline, such as methyl orange, have been investigated, offering insights into molecular geometry and spectroscopic properties. This knowledge is vital for understanding the behavior of these compounds under different conditions (Wegermann et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-N,3-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)8-6-7(10)4-5-9(8)14(3,12)13/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJQGREOMJOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



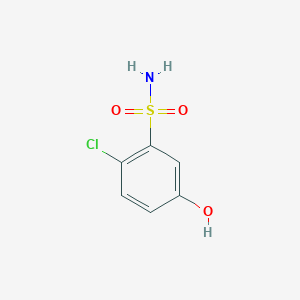

![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)

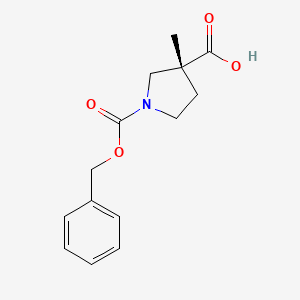
![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)

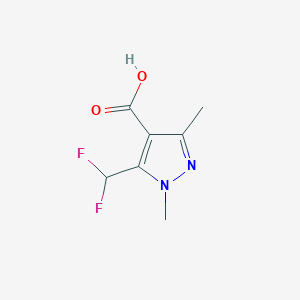

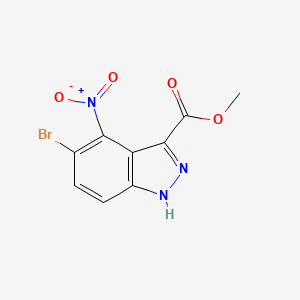
![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1430170.png)

